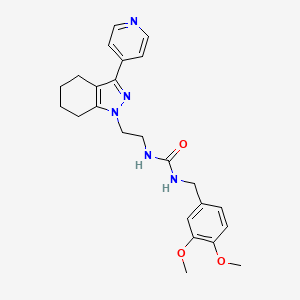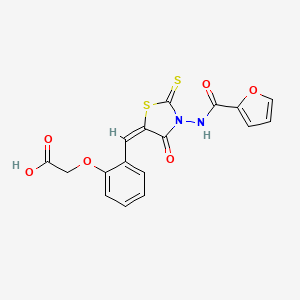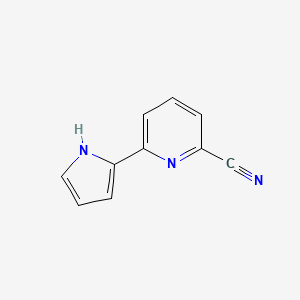
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
While specific chemical reactions involving 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile are not detailed in the search results, pyrrolidine derivatives are known to be versatile in chemical reactions due to their sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage .Applications De Recherche Scientifique
Antimicrobial Agents
A study has shown that a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde, has been used to prepare Cu(II) and Co(II) metal complexes . These complexes have been evaluated for their antimicrobial properties .
Synthesis of Metal Complexes
The compound has been used in the synthesis of Cu(II) and Co(II) metal complexes . These complexes have potential applications in various fields of chemistry.
Catalytic Applications
Zinc complexes supported by pyridine-N-oxide ligands have been synthesized using 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine . These complexes have been used as highly efficient catalysts for the thiol-Michael addition of thiols to α,β-unsaturated ketones .
Ligand Design
New dipyridylpyrrole N-oxide ligands have been designed and synthesized via oxidation of 2-(5-(pyridin-2-yl)-1H-pyrrol-2-yl)pyridine . These ligands have potential applications in the design of new metal-organic frameworks and coordination polymers.
Antifungal Activity
There is also research indicating potential antifungal activity , although more detailed information would be needed to fully understand this application.
Theoretical and Computational Chemistry Investigations
The compound and its complexes have been the subject of in silico analysis and computational and theoretical chemistry investigations . These studies can provide valuable insights into the properties and behavior of the compound and its complexes.
Mécanisme D'action
Target of Action
The primary target of 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
In vitro, 6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Propriétés
IUPAC Name |
6-(1H-pyrrol-2-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-7-8-3-1-4-10(13-8)9-5-2-6-12-9/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUHHPOPTVGGMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=CN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Pyrrol-2-YL)pyridine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


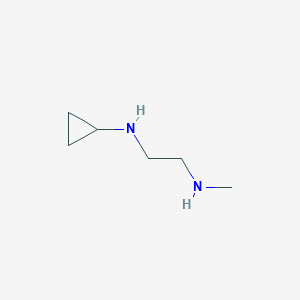
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzylthio)acetate](/img/structure/B2369391.png)
![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2369392.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-pyrazol-1-ylacetate](/img/structure/B2369394.png)
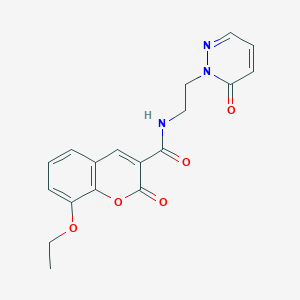

![5-{[Butyl(ethyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2369402.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-methyltriazole-4-carboxylic acid](/img/structure/B2369403.png)
![(4E)-5-(4-bromophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B2369404.png)
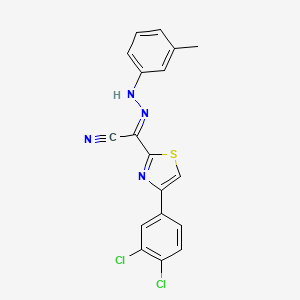
![8-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2369407.png)
